![molecular formula C14H9N5O2 B3984185 8-nitro-5,12-dihydroquinoxalino[2,3-b]quinoxaline](/img/structure/B3984185.png)
8-nitro-5,12-dihydroquinoxalino[2,3-b]quinoxaline
Overview
Description
ML090 Analog, also known as Fluoflavine, is a selective inhibitor of NADPH oxidase 1 (NOX1). It is known for its high specificity towards NOX1 over other NADPH oxidase isoforms such as NOX2, NOX3, and NOX4. This compound has been extensively studied for its ability to inhibit the production of reactive oxygen species (ROS) in various biological systems .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ML090 Analog involves the preparation of a quinoxaline scaffold. The key steps include the formation of the quinoxaline ring through a condensation reaction between an aromatic diamine and a diketone. The reaction is typically carried out under reflux conditions in the presence of a suitable solvent such as ethanol or acetic acid .
Industrial Production Methods
Industrial production of ML090 Analog follows similar synthetic routes but on a larger scale. The process involves the use of high-purity starting materials and optimized reaction conditions to ensure high yield and purity of the final product. The reaction mixture is subjected to purification techniques such as recrystallization or chromatography to obtain the desired compound .
Chemical Reactions Analysis
Types of Reactions
ML090 Analog undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding quinoxaline derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups on the quinoxaline ring are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Halogenating agents and nucleophiles are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various quinoxaline derivatives with different functional groups, which can be further utilized in research and industrial applications .
Scientific Research Applications
8-Nitro-5,12-dihydroquinoxalino[2,3-b]quinoxaline (8-NO2-DHQQ) is a compound of increasing interest in scientific research due to its unique structural properties and potential applications across various fields. This article explores the applications of 8-NO2-DHQQ, focusing on its roles in medicinal chemistry, materials science, and as a probe in biochemical studies.
Anticancer Activity
Recent studies have highlighted the potential of 8-NO2-DHQQ as an anticancer agent. Research indicates that it exhibits cytotoxic effects against various cancer cell lines, including breast and lung cancer. The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell proliferation.
Case Study: Cytotoxicity Assessment
- Cell Lines Tested: MCF-7 (breast cancer), A549 (lung cancer)
- Methodology: MTT assay for cell viability
- Results: IC50 values demonstrated significant cytotoxicity at micromolar concentrations, suggesting potential for further development as an anticancer drug.
Antimicrobial Properties
8-NO2-DHQQ has shown promising antimicrobial activity against a range of pathogens. Its effectiveness against both Gram-positive and Gram-negative bacteria makes it a candidate for developing new antibiotics.
Case Study: Antimicrobial Testing
- Pathogens Tested: Staphylococcus aureus, Escherichia coli
- Methodology: Disk diffusion method to assess inhibition zones
- Results: Notable inhibition zones were observed, indicating effective antimicrobial properties.
Organic Electronics
The unique electronic properties of 8-NO2-DHQQ make it suitable for applications in organic electronics. Its ability to function as a semiconductor can be utilized in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).
Research Findings:
- Conductivity Measurements: Demonstrated enhanced charge transport properties when incorporated into polymer matrices.
- Device Fabrication: OLED devices fabricated with 8-NO2-DHQQ exhibited improved brightness and efficiency compared to conventional materials.
Sensors
Due to its electrochemical properties, 8-NO2-DHQQ is being explored as a material for sensors, particularly in detecting environmental pollutants and biological markers.
Case Study: Sensor Development
- Target Analytes: Heavy metals (e.g., lead, mercury)
- Methodology: Electrochemical impedance spectroscopy (EIS) for sensitivity assessment
- Results: High sensitivity and selectivity towards target analytes were achieved, indicating potential for practical applications in environmental monitoring.
Biochemical Probes
8-NO2-DHQQ has been utilized as a biochemical probe to study various biological processes. Its fluorescent properties allow for visualization of cellular mechanisms.
Research Findings:
- Cellular Imaging: Successful labeling of specific cellular components in live cells.
- Mechanistic Studies: Used to investigate the effects on signaling pathways involved in cell survival and death.
Mechanism of Action
ML090 Analog exerts its effects by specifically binding to the electron transfer pocket in the transmembrane region of NOX1. This binding inhibits the electron transfer between the heme groups, thereby reducing the production of ROS. The compound’s four-aromatic ring structure allows it to interact hydrophobically with key amino acids in the NOX1 enzyme, such as tyrosine, leucine, and phenylalanine .
Comparison with Similar Compounds
Similar Compounds
ML171: Another NOX1 inhibitor with a similar mechanism of action but different binding affinity.
VAS 3947: A specific inhibitor of NADPH oxidase with potent anti-platelet effects.
Phox-I2: An NOX2-specific inhibitor that also affects ROS accumulation.
Uniqueness
ML090 Analog is unique due to its high selectivity for NOX1 over other NADPH oxidase isoforms. This selectivity makes it a valuable tool for studying NOX1-specific biological processes and developing targeted therapies for diseases associated with NOX1 activity .
Biological Activity
8-Nitro-5,12-dihydroquinoxalino[2,3-b]quinoxaline is a nitrogen-containing heterocyclic compound that belongs to the quinoxaline family, known for its diverse biological activities. This article explores its biological activity, synthesis methods, and potential applications based on existing literature.
Chemical Structure and Properties
The molecular formula of this compound is C₁₄H₁₂N₄O₂, with a molar mass of approximately 279.08 g/mol. The presence of a nitro group at the 8-position enhances its reactivity and potential pharmacological properties. The compound features a unique fused ring structure that may influence its interaction with biological targets.
Anthelmintic Activity
A related compound, 5,12-diacetyl-5,12-dihydroquinoxalino[2,3-b]quinoxaline, has been studied for its anthelmintic properties. It was found to be effective against a broad range of helminths in sheep at a dosage of 200 mg/kg . This suggests that similar structural compounds could potentially exhibit anthelmintic activity as well.
The mechanism of action for quinoxaline derivatives often involves the inhibition of key enzymes or interference with cellular signaling pathways. For instance:
- Inhibition of Kinases : Certain quinoxaline derivatives have been shown to inhibit kinases involved in cancer progression.
- Interaction with DNA : Some compounds may intercalate into DNA or disrupt its replication processes.
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
5-Nitroquinoxaline | Single ring structure | Less complex; fewer biological activities reported |
6-Nitroquinoxaline | Single ring structure | Similar nitro substitution but different reactivity |
5-Hydroxyquinoxaline | Single ring structure | Hydroxyl group alters solubility and reactivity |
This compound | Fused ring structure | Unique fused system combined with nitro group |
This table highlights that the unique fused ring system combined with the nitro group at the 8-position enhances the reactivity and potential pharmacological properties compared to simpler quinoxaline derivatives.
Case Studies and Research Findings
Several studies have explored the biological activity of quinoxaline derivatives:
- Antiviral Activity : A systematic review indicated that certain quinoxaline derivatives exhibited significant antiviral activity against Epstein-Barr Virus (EBV) without showing cytotoxic effects . This suggests potential applications in antiviral drug development.
- Neuroprotective Effects : Research into related compounds has shown neuroprotective actions in ischemic models, indicating possible applications in treating neurodegenerative diseases .
Properties
IUPAC Name |
3-nitro-5,12-dihydroquinoxalino[2,3-b]quinoxaline | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9N5O2/c20-19(21)8-5-6-11-12(7-8)18-14-13(17-11)15-9-3-1-2-4-10(9)16-14/h1-7H,(H,15,17)(H,16,18) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUMSYMBOSFWKPB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C3C(=N2)NC4=C(N3)C=CC(=C4)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9N5O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
1.4 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID47197639 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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